molecular formula C13H11FN4O2S B2601876 3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439108-99-3

3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2601876
CAS No.: 439108-99-3
M. Wt: 306.32
InChI Key: DRUBTMBQERPLIW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family This class of compounds is known for its diverse biological activities and significant applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using optimized conditions to ensure high yields and purity. The use of microwave-assisted techniques can also be scaled up for industrial applications, providing a more efficient and environmentally friendly approach.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of both a fluorophenyl group and a methylsulfonyl group, which can enhance its biological activity and selectivity. The combination of these functional groups can also improve the compound’s pharmacokinetic properties and reduce potential side effects compared to other similar compounds .

Properties

IUPAC Name

3-(4-fluorophenyl)-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O2S/c1-21(19,20)11-7-16-13-10(6-17-18(13)12(11)15)8-2-4-9(14)5-3-8/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUBTMBQERPLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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